N-(3-nitrophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
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Description
N-(3-nitrophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H10N6O4S and its molecular weight is 346.32. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Activities
Compounds related to N-(3-nitrophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide have been extensively studied for their antimicrobial and antitumor activities. For instance, synthesized derivatives of triazolo[4,3-a]pyrimidine have demonstrated significant antimicrobial activity against various bacterial strains (Kumari et al., 2017), and some compounds have shown notable antitumor activity, especially against lung and prostate cancer cell lines (Fares et al., 2014).
Antiasthma Properties
Research on the triazolo[1,5-c]pyrimidine derivatives, which are structurally related to the specified compound, has indicated their potential as antiasthma agents. These derivatives have been effective in inhibiting mediator release, a key factor in asthma attacks (Medwid et al., 1990).
Insecticidal Applications
The triazolo[1,5-a]pyrimidine framework, similar to the queried compound, has been utilized in the development of insecticidal agents. Compounds incorporating this structure have shown effectiveness against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Chemical Synthesis and Modification
The versatility of the triazolo[4,3-a]pyrimidin-5-one derivatives, closely related to the specified compound, is evident in their chemical synthesis and modification. These derivatives have been synthesized through various reactions and have been modified to yield new chemical entities with potential biological activities (Hassaneen et al., 2001).
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O4S/c20-10-4-5-18-12(15-10)16-17-13(18)24-7-11(21)14-8-2-1-3-9(6-8)19(22)23/h1-6H,7H2,(H,14,21)(H,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYAFPPVINSAOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C3N2C=CC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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